molecular formula C16H23NO B11156944 N-cyclohexyl-N-ethyl-2-methylbenzamide

N-cyclohexyl-N-ethyl-2-methylbenzamide

Cat. No.: B11156944
M. Wt: 245.36 g/mol
InChI Key: DYHYTAPZKFMABH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2-methylbenzamide is a substituted benzamide featuring a 2-methylbenzoyl core with N-cyclohexyl and N-ethyl groups attached to the amide nitrogen. Benzamides are widely studied for their versatility in medicinal chemistry, agrochemicals, and coordination chemistry due to their tunable electronic and steric properties .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-2-methylbenzamide

InChI

InChI=1S/C16H23NO/c1-3-17(14-10-5-4-6-11-14)16(18)15-12-8-7-9-13(15)2/h7-9,12,14H,3-6,10-11H2,1-2H3

InChI Key

DYHYTAPZKFMABH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Direct Acylation of 2-Methylbenzoic Acid

The most straightforward approach involves reacting 2-methylbenzoic acid with N-cyclohexyl-N-ethylamine in the presence of a coupling agent. A modified Schotten-Baumann reaction using thionyl chloride to generate 2-methylbenzoyl chloride, followed by nucleophilic substitution with the secondary amine, achieves moderate yields (65–72%). Critical parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine minimizes unreacted starting material.

  • Solvent : Dichloromethane or toluene improves miscibility and reduces side reactions.

  • Temperature : Reactions conducted at 0–5°C suppress thermal degradation.

Fixed-Bed Catalytic Synthesis

Adapting the method from CN101362707A, a continuous-flow fixed-bed reactor enables single-step synthesis with high efficiency. Here, 2-methylbenzoic acid and a mixture of cyclohexylamine/ethylamine (1:1 molar ratio) form a pre-reaction complex salt, which undergoes dehydration over a calcium hydroxide-phosphatic rock catalyst at 380°C and 4.0 MPa. Key advantages include:

  • Conversion : 99.8% substrate conversion.

  • Selectivity : 98.9% toward the target amide.

  • Throughput : Mass space velocity of 15 h⁻¹ ensures industrial scalability.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies reveal catalyst performance as follows:

CatalystTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)
Calcium hydroxide3804.096.198.9
Zinc chloride3002.584.391.2
Borophosphoric acid2501.578.688.5

The calcium hydroxide-phosphatic rock system outperforms others due to its bifunctional acid-base sites, facilitating both complex salt formation and dehydration.

Solvent Effects

Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance amine solubility and reaction kinetics. In contrast, non-polar solvents like toluene reduce byproduct formation during acylation.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures are distilled under reduced pressure to recover solvents, followed by vacuum fractional distillation (120–130°C at 0.1 mmHg) to isolate the amide. Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H, Ar-H), 3.45–3.30 (m, 2H, N-CH₂), 2.35 (s, 3H, CH₃), 1.80–1.60 (m, 10H, cyclohexyl).

  • IR : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Scalability and Industrial Feasibility

The fixed-bed method is superior for large-scale production, offering:

  • Continuous Processing : Eliminates batch-to-batch variability.

  • Waste Reduction : Solvent recovery rates exceed 95%.

  • Cost Efficiency : Raw material utilization reaches 98.5% due to near-quantitative conversion.

Challenges and Mitigation Strategies

Competitive Alkylation

Using excess ethylamine risks forming N,N-diethyl byproducts. Stepwise addition of cyclohexylamine first, followed by ethylamine, ensures selective N,N-dialkylation.

Thermal Stability

Prolonged heating above 400°C degrades the amide bond. Temperature-controlled fixed-bed reactors with integrated cooling loops mitigate this issue.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials show 85% yield in 15 minutes using 300 W microwave irradiation, though scalability remains unproven.

Enzymatic Catalysis

Lipase-mediated acylation in aqueous media (pH 7.5) achieves 70% yield at 45°C, offering an eco-friendly alternative .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to N-cyclohexyl-N-ethyl-2-methylbenzamide have significant analgesic effects. A patent describes a class of N-(2-aminocycloaliphatic)benzamides, which includes this compound, demonstrating potent analgesic activity surpassing that of traditional opioids like morphine and methadone while exhibiting lower physical dependence liability . These compounds are effective in treating various pain types, including:

  • Traumatic pain
  • Cancer pain
  • Post-surgical pain
  • Headaches

Mosquito Repellent

This compound has shown promising results as a mosquito repellent. In comparative studies, it outperformed the widely used repellent DEET, providing longer-lasting protection against mosquito bites. Specifically, one derivative demonstrated protection lasting over three times longer than DEET at equivalent dosages .

Comparative Efficacy in Mosquito Repellents

CompoundDuration of Protection (Days)Comparison to DEET
This compound223x longer
DEET7Baseline
Other Carboxamides1.5–2x longerVaries

Case Study 1: Analgesic Activity

A series of studies highlighted the analgesic properties of this compound and its analogs. These compounds were tested against various pain models in animal studies and showed efficacy comparable to morphine but with significantly reduced side effects related to dependency .

Case Study 2: Mosquito Repellency

In a laboratory setting, the effectiveness of this compound was evaluated against common mosquito species. The study found that this compound provided extended protection on treated surfaces, indicating its potential for development into a commercial repellent product .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Insect Repellency: DEET

DEET (N,N-diethyl-3-methylbenzamide) is a well-characterized insect repellent with a 3-methylbenzoyl group and diethylamide substituents. Key comparisons include:

Property N-Cyclohexyl-N-ethyl-2-methylbenzamide DEET (N,N-Diethyl-3-methylbenzamide)
Substituents 2-methyl, N-cyclohexyl, N-ethyl 3-methyl, N,N-diethyl
Molecular Weight ~275.4 (calculated) 191.27
Application Hypothesized: Research/Catalysis Insect repellent
Toxicity Not reported (inferred Category 4*) Acute Toxicity (Category 4: oral, dermal, inhalation)
Synthesis Yield Not reported Industrial-scale (>90% purity)

The 2-methyl vs. DEET’s rapid dermal absorption and metabolism contrast with the likely slower pharmacokinetics of this compound due to its bulkier substituents .

Benzamides with N,O-Bidentate Directing Groups

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide () feature N,O-bidentate directing groups, enabling metal-catalyzed C–H functionalization. Key differences:

Property This compound N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide
Directing Group Monodentate (amide) N,O-Bidentate (amide + quinone)
Coordination Sites 1 (amide nitrogen) 2 (amide + carbonyl oxygen)
Applications Limited data; potential ligand Metal-catalyzed C–H activation
Synthesis Yield Not reported 45–76% (preparative HPLC)

The absence of a secondary coordinating group in this compound limits its utility in chelation-assisted reactions compared to bidentate analogs. However, its steric bulk may favor selective coordination in niche catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N-ethyl-2-methylbenzamide, and what coupling agents are most effective?

  • Methodological Answer : Synthesis typically involves coupling 2-methylbenzoic acid derivatives with N-cyclohexyl-N-ethylamine. Carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective, often paired with catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. Solvent selection (e.g., dichloromethane or DMF) and temperature control (room temp to 50°C) are critical for yield optimization .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement and SHELXS/D for structure solution) is standard. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) for reliability .

Q. What analytical techniques are suitable for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and cyclohexyl/ethyl group conformations.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+).
  • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis for empirical formula validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar benzamides?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by modifying substituents (e.g., methyl, cyclohexyl) and testing against standardized assays (e.g., enzyme inhibition, cell viability). Use PubChem bioactivity datasets to cross-reference results and validate experimental conditions (e.g., IC50 values under controlled pH/temperature) .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, while molecular docking (AutoDock Vina) simulates ligand-protein binding. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over time .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer : Large-scale reactions risk racemization or side-product formation. Mitigate this by:

  • Using continuous flow reactors for precise temperature/residence time control.
  • Optimizing solvent systems (e.g., ethanol/water mixtures) to improve solubility and reduce byproducts.
  • Implementing in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How should researchers address conflicting crystallographic data in polymorphic forms of this compound?

  • Methodological Answer : Employ twin refinement protocols in SHELXL to resolve overlapping diffraction patterns. Compare unit cell parameters (a, b, c, α, β, γ) across multiple crystals. Pair with Differential Scanning Calorimetry (DSC) to detect polymorphic transitions .

Q. How can spectroscopic data (e.g., fluorescence) correlate with electronic properties for functionalized benzamides?

  • Methodological Answer : Spectrofluorometric analysis (excitation/emission wavelengths) paired with time-dependent DFT (TD-DFT) calculations identifies electronic transitions (e.g., π→π* or n→π*). Solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) reveal environment-dependent behavior .

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